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Samariumtrifluoroacetylacetonate

Cat. No.: B13109343
M. Wt: 609.6 g/mol
InChI Key: BEXMBBLHFXZTBR-UHFFFAOYSA-N
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Description

Contextualization of Lanthanide β-Diketone Complexes in Contemporary Chemistry

Lanthanide β-diketonate complexes represent a significant class of compounds in modern chemistry, primarily due to their unique luminescent properties. dntb.gov.ua These complexes are formed by the coordination of a lanthanide ion with one or more β-diketonate ligands. The β-diketones are organic compounds that can exist in keto-enol tautomeric forms, with the enol form being crucial for chelation with the lanthanide ion. researchgate.net This interaction leads to the formation of stable complexes with characteristic and highly efficient luminescence. dntb.gov.ua

The utility of these complexes spans a wide range of applications, from materials science to biomedical imaging. They are investigated for their potential in developing energy-efficient emissive materials, such as those used in organic light-emitting diodes (OLEDs) and luminescent solar concentrators. dntb.gov.uaresearchgate.net In the realm of biomedical sciences, lanthanide β-diketonate complexes are explored as probes for time-gated luminescence and magnetic resonance imaging (MRI), offering the potential for bimodal imaging of cancer cells. nih.gov The ability to fine-tune the photophysical properties of these complexes by modifying the β-diketonate ligand or by introducing ancillary ligands makes them a versatile platform for creating functional materials with tailored properties. acs.org

Academic Significance of Trifluoroacetylacetonate Ligands in Coordination Chemistry

The trifluoroacetylacetonate (tfac) ligand, a derivative of acetylacetonate (B107027), holds particular importance in coordination chemistry due to the influence of its trifluoromethyl (-CF3) group. This electron-withdrawing group significantly impacts the electronic properties of the resulting metal complexes. The introduction of fluorine atoms can enhance the volatility and solubility of the complexes in organic solvents, which is advantageous for applications such as chemical vapor deposition (CVD).

Furthermore, the electronic effects of the trifluoromethyl group can influence the ligand field around the metal center, which in turn affects the photophysical properties of lanthanide complexes. rsc.org The stability and reactivity of the coordinated ligand can also be altered. For instance, the central carbon of the acetylacetonate ligand can undergo electrophilic substitution, a reaction that can be influenced by the nature of the substituents on the acetylacetonate backbone. wikipedia.org The study of trifluoroacetylacetonate complexes provides valuable insights into ligand design and its effect on the properties of coordination compounds. acs.org

Rationale for Advanced Research on Samarium(III) Trifluoroacetylacetonate

Samarium(III) ions (Sm³⁺) are known for their characteristic orange-red emission, making them attractive for applications in optoelectronic devices and displays. researchgate.net When complexed with ligands like trifluoroacetylacetonate, the luminescence efficiency of the samarium ion can be significantly enhanced. This is due to the "antenna effect," where the organic ligand absorbs ultraviolet light and efficiently transfers the energy to the central lanthanide ion, which then emits light. dntb.gov.ua

Advanced research into Samarium(III) trifluoroacetylacetonate is driven by the quest for materials with improved luminescent and thermal properties. rsc.org The specific combination of the samarium ion with the trifluoroacetylacetonate ligand offers a platform to investigate the fundamental aspects of energy transfer and luminescence in lanthanide complexes. By systematically modifying the ligand structure, for example, by extending the fluoroalkyl chain, researchers can study the correlation between the molecular structure and the resulting photoluminescence quantum yield (PLQY). rsc.org This research is crucial for the rational design of new materials for applications such as luminescent thermometers and optical sensors. rsc.org

Overview of Scholarly Investigations into Samarium(III) Trifluoroacetylacetonate

Scholarly investigations into Samarium(III) trifluoroacetylacetonate have focused on its synthesis, structural characterization, and photophysical properties. Researchers have synthesized and characterized various samarium(III) complexes with fluorinated β-diketones, including trifluoroacetylacetonate, often in combination with other ancillary ligands. researchgate.netresearchgate.net These studies have employed techniques such as single-crystal X-ray diffraction to determine the coordination geometry around the samarium ion, which is typically 8-coordinate. researchgate.net

The luminescence properties of these complexes are a primary area of investigation. Studies have shown that Samarium(III) trifluoroacetylacetonate complexes exhibit characteristic emission peaks in the visible region, corresponding to the electronic transitions of the Sm³⁺ ion. proquest.com The influence of the ligand environment on the emission intensity and lifetime is a key aspect of this research. Furthermore, the potential applications of these complexes in optoelectronic devices and as luminescent probes are being actively explored. researchgate.net The thermal stability and conducting properties of these materials are also subjects of ongoing research, highlighting their potential for use in functional materials. researchgate.net

Chemical Compound Information

Compound Name
Samarium(III) Trifluoroacetylacetonate
Samarium Acetylacetonate
Tris(acetylacetonato)cobalt(III)
Platinum

Interactive Data Table: Properties of Samarium(III) Trifluoroacetylacetonate

PropertyValueReference
Chemical Formula C₁₅H₁₂F₉O₆Sm americanelements.comstrem.com
Molecular Weight 609.59 g/mol americanelements.comstrem.com
Appearance White powder americanelements.com
Solubility in Water Insoluble americanelements.com
CAS Number 23301-82-8 americanelements.comstrem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12F9O6Sm B13109343 Samariumtrifluoroacetylacetonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12F9O6Sm

Molecular Weight

609.6 g/mol

IUPAC Name

samarium(3+);1,1,1-trifluoropentane-2,4-dione

InChI

InChI=1S/3C5H4F3O2.Sm/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3

InChI Key

BEXMBBLHFXZTBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Sm+3]

Origin of Product

United States

Synthetic Methodologies for Samarium Iii Trifluoroacetylacetonate

Conventional Approaches to Samarium(III) β-Diketone Complex Synthesis

Conventional methods for synthesizing samarium(III) and other lanthanide β-diketonate complexes have been well-established, primarily relying on reactions conducted in solution.

Solution-based precipitation is a cornerstone for the synthesis of Samarium(III) trifluoroacetylacetonate. This method typically involves the reaction of a samarium salt with the β-diketone ligand in a suitable solvent, leading to the precipitation of the desired complex.

A general procedure involves dissolving a samarium salt, such as samarium(III) chloride (SmCl₃) or samarium(III) nitrate (B79036) (Sm(NO₃)₃), in a solvent like ethanol (B145695) or a water-alcohol mixture. nih.gov The trifluoroacetylacetone ligand (H-tfac) is then added, often as a solution, to the samarium salt solution. The reaction is facilitated by adjusting the pH to a neutral or slightly basic condition, which deprotonates the β-diketone, allowing it to coordinate to the Sm³⁺ ion. The resulting complex, being insoluble in the reaction medium, precipitates out and can be collected by filtration. It is crucial to carry out these syntheses under anhydrous conditions to prevent the formation of hydrated species or hydrolysis, as the compound is sensitive to moisture.

For instance, a common approach for analogous lanthanide β-diketonate complexes involves reacting a hydrated lanthanide(III) chloride with the potassium salt of the β-diketone ligand in ethanol. This method avoids the in-situ neutralization step by using the pre-formed salt of the ligand. nih.gov

Table 1: Typical Starting Materials for Solution-Based Synthesis

Samarium Source Ligand Source Solvent System
Samarium(III) Chloride (SmCl₃) 1,1,1-Trifluoro-2,4-pentanedione (H-tfac) & Base (e.g., NH₄OH) Ethanol/Water
Samarium(III) Nitrate (Sm(NO₃)₃) 1,1,1-Trifluoro-2,4-pentanedione (H-tfac) & Base (e.g., NaOH) Methanol
Samarium(III) Sulfate (Sm₂(SO₄)₃) 1,1,1-Trifluoro-2,4-pentanedione (H-tfac) Alcohol

The synthesis of Samarium(III) trifluoroacetylacetonate is fundamentally a chelation reaction. The trifluoroacetylacetonate anion acts as a bidentate ligand, meaning it binds to the central samarium ion through two of its oxygen atoms. This forms a stable five-membered ring structure, a key characteristic of a chelate complex.

The driving force for this reaction is the formation of these stable chelate rings. The process involves the substitution of solvent or other weakly bound ligands from the samarium ion's coordination sphere by the trifluoroacetylacetonate ligands. The stability of the resulting complex is significant, and this thermodynamic favorability is a primary reason for the high yield of the product when reaction conditions are optimized. nih.gov The presence of the electron-withdrawing trifluoromethyl group (-CF₃) on the ligand can influence the acidity of the ligand and the stability of the final complex.

Emerging Green Chemistry and Advanced Synthesis Techniques

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-assisted synthesis has emerged as a powerful tool in coordination chemistry, offering dramatic reductions in reaction times compared to conventional heating methods. researchgate.net For lanthanide β-diketonate complexes, including those with ligands like 2-thenoyltrifluoroacetone (B1682245) (a close analogue to trifluoroacetylacetone), microwave irradiation has been shown to decrease reaction times from hours or days to mere minutes. researchgate.netnih.gov

This technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat, leading to rapid and uniform heating. This can lead to higher yields and cleaner products. researchgate.net Reports on the synthesis of related ternary lanthanide complexes, Ln(TTA)₃(TPPO)₂, demonstrate that reactions can be completed in as little as one minute with minimal need for purification. researchgate.net This method is considered environmentally friendly and aligns with the principles of green chemistry. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Lanthanide β-Diketonate Complexes

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Several hours to days 1-15 minutes researchgate.netresearchgate.net
Energy Consumption High Low
Solvent Use Often requires large volumes Can be performed with less solvent or even under solvent-free conditions
Yield Variable, can be lower Often comparable or higher researchgate.net

| Purification | Often requires extensive purification | Minimal purification steps often needed researchgate.net |

Mechanochemistry, or synthesis via grinding or milling, represents a significant advancement in solvent-free or solvent-minimized synthesis. This technique involves inducing chemical reactions by the input of mechanical energy. For lanthanide coordination complexes that are difficult to prepare using traditional solution methods, mechanochemistry has offered a viable alternative.

The synthesis of various lanthanide complexes has been achieved by grinding the solid reactants, such as a lanthanide iodide salt, together. This method can overcome the low reactivity of some starting materials in solution and can lead to the formation of products in good yields (50-80%) that are otherwise inaccessible. This approach avoids the use of bulk solvents, reducing waste and simplifying product isolation.

Optimization of Reaction Conditions for High-Yield Synthesis

Achieving a high yield of pure Samarium(III) trifluoroacetylacetonate requires careful control over several reaction parameters.

Key factors that are typically optimized include:

Stoichiometry : A precise 3:1 molar ratio of the trifluoroacetylacetonate ligand to the samarium(III) ion is critical to ensure the formation of the tris-chelate complex.

pH : The pH of the reaction medium must be controlled to facilitate the deprotonation of the β-diketone without causing the precipitation of samarium hydroxide.

Temperature : While many precipitation reactions occur at room temperature, gentle heating (e.g., 60–80°C) can sometimes increase the reaction rate and improve the crystallinity of the product.

Solvent : The choice of solvent affects the solubility of reactants and products and can influence the reaction rate and the morphology of the precipitated complex.

Purity of Reactants : The use of high-purity starting materials, particularly the samarium salt, is essential to obtain a pure final product.

Anhydrous Conditions : As previously mentioned, the exclusion of water is often necessary to prevent the formation of hydrated complexes and to avoid hydrolysis. csic.es

Purification and Isolation Strategies for Samarium(III) Trifluoroacetylacetonate

The purification and isolation of samarium(III) trifluoroacetylacetonate are critical steps to obtain a product with the high purity required for many of its applications. The primary goal of these strategies is to remove unreacted starting materials, byproducts, and any solvent or water molecules.

Recrystallization is a widely used method for the purification of samarium(III) trifluoroacetylacetonate. This technique involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. For this moisture-sensitive compound, recrystallization is typically performed using dry organic solvents, such as tetrahydrofuran, under an inert atmosphere (e.g., using a Schlenk line or a glovebox) to prevent hydrolysis.

Sublimation is another effective purification technique, particularly for obtaining very high-purity, anhydrous material. This process involves heating the solid compound under a vacuum, causing it to transition directly from the solid to the gas phase. The gaseous compound is then condensed back into a solid on a cooled surface, leaving non-volatile impurities behind. This method is particularly well-suited for organometallic compounds that are stable at elevated temperatures.

The following table outlines the key aspects of these purification strategies.

Purification MethodDescriptionKey Parameters
RecrystallizationThe crude product is dissolved in a minimum amount of a hot solvent and allowed to crystallize upon cooling. Solvent: Dry organic solvents (e.g., tetrahydrofuran). Atmosphere: Inert gas (e.g., argon or nitrogen) to prevent hydrolysis.
SublimationThe solid compound is heated under vacuum, vaporized, and then re-condensed as a pure solid on a cold surface. Temperature: Must be sufficient to cause sublimation without decomposition. Pressure: High vacuum is required.

Coordination Chemistry of Samarium Iii Trifluoroacetylacetonate

Ligand Design Principles and Coordination Environment of Trifluoroacetylacetonate

The trifluoroacetylacetonate anion, commonly abbreviated as 'tfa' or 'tfac', is a β-diketonate ligand derived from trifluoroacetylacetone. Its design is pivotal to the properties of the resulting metal complexes. As a ligand, it consists of a backbone with two carbonyl groups separated by a methylene (B1212753) group. The key feature of this ligand is the presence of a trifluoromethyl (-CF₃) group, which distinguishes it from the simpler acetylacetonate (B107027) (acac) ligand.

The primary design principles of the trifluoroacetylacetonate ligand that influence its coordination environment are:

Electron-Withdrawing Effects : The fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect increases the acidity of the parent β-diketone and influences the electronic properties of the resulting complex. Replacing C-H groups with C-F alters the ligand's electronic structure, which can impact the energies of its excited levels. researchgate.net

Hard Donor Atoms : The ligand coordinates to the metal center through its two oxygen atoms. Oxygen is a hard donor atom, which, according to Hard and Soft Acid and Base (HSAB) theory, leads to strong interactions with hard acid cations like Samarium(III) (Sm³⁺).

Chelation : The two oxygen donor atoms bind simultaneously to the samarium ion, forming a stable six-membered chelate ring. wikipedia.org This chelate effect contributes significantly to the thermodynamic stability of the complex.

Steric Profile : The substituents on the β-diketonate backbone, including the trifluoromethyl group, create a specific steric profile that influences the number of ligands that can fit around the central metal ion and can affect the approach of solvent molecules or other ancillary ligands.

The coordination environment established by the trifluoroacetylacetonate ligand is characterized by the formation of stable complexes where the Sm³⁺ ion is shielded by the organic ligands. This environment is crucial for modulating the electronic and photophysical properties of the samarium center. researchgate.net

Stereochemical Aspects of Samarium(III) Coordination Spheres

The spatial arrangement of ligands around the central samarium(III) ion defines the stereochemistry of the complex, which is fundamental to its properties and reactivity.

Lanthanide ions, including Sm³⁺, are characterized by their large ionic radii and the lack of strong crystal field stabilization energy, which leads to flexible and high coordination numbers, typically ranging from 6 to 12. For tris(β-diketonate) complexes like samarium(III) trifluoroacetylacetonate, coordination numbers of 8 or 9 are common, achieved by the inclusion of solvent molecules or ancillary ligands in the coordination sphere. mdpi.com

When three bidentate trifluoroacetylacetonate ligands coordinate to a samarium(III) center, they provide a total of six donor atoms. To satisfy the ion's preference for higher coordination numbers, additional ligands are almost always present. wikipedia.org For example, hydrated forms result in eight-coordinate structures. wikipedia.org In the absence of strongly coordinating ancillary ligands, solvent molecules like water or ethanol (B145695) often complete the coordination sphere. mdpi.com

Common geometries for eight-coordinate lanthanide complexes include the square antiprism and the triangular dodecahedron . mdpi.com The specific geometry adopted is often a subtle balance of steric and electronic factors. For instance, analysis of lanthanide β-diketonate complexes has shown that the geometry can be intermediate between these ideal polyhedra. mdpi.com The presence of different ancillary ligands can enforce specific geometries, leading to non-cubic symmetry, which can be confirmed by techniques like luminescence spectroscopy. researchgate.net

The trifluoroacetylacetonate ligand is a classic example of a bidentate ligand. pearson.compurdue.edu It coordinates to the samarium(III) ion through the two oxygen atoms of its carbonyl groups after deprotonation of the central carbon. wikipedia.orgontosight.ai This binding mode forms a stable six-membered chelate ring, which is a defining characteristic of metal acetylacetonate complexes. wikipedia.org This O,O'-bidentate coordination is the predominant binding mode for lanthanides. ontosight.ai While rare, β-diketonate ligands can sometimes bind through the central carbon atom, this mode is more common for heavier transition metals like platinum(II) and iridium(III). wikipedia.org

The dynamic nature of this coordination allows for ligand exchange reactions, where the trifluoroacetylacetonate ligands can be displaced by other, stronger-field ligands.

Influence of Solvent and Ancillary Ligands on Coordination Number and Geometry

The coordination environment around the samarium(III) ion in its trifluoroacetylacetonate complexes is highly sensitive to the presence of external molecules, namely solvents and ancillary ligands. Anhydrous tris-complexes are rare, and the samarium ion typically expands its coordination sphere by incorporating additional ligands. wikipedia.org

Influence of Solvent: Solvents with donor capabilities, such as water, alcohols (methanol, ethanol), and dimethyl sulfoxide (B87167) (DMSO), can coordinate directly to the Sm³⁺ center. wikipedia.orglehigh.edu This coordination completes the preferred coordination number of the metal ion. For example, the widely discussed Sm(acac)₃ is more plausibly found as the eight-coordinate dihydrate, [Sm(acac)₃(H₂O)₂]. wikipedia.org The nature of the solvent can significantly influence the final structure and properties of the complex in solution. acs.org Different solvents can lead to equilibria between various solvated species and isomers, affecting the complex's stability and spectroscopic signatures. nih.gov

Influence of Ancillary Ligands: Ancillary, or auxiliary, ligands are additional ligands intentionally introduced to modify the complex's properties. Neutral ligands with nitrogen or oxygen donor atoms, such as 1,10-phenanthroline (B135089) (phen), 2,2'-bipyridine (B1663995) (bipy), and phosphine (B1218219) oxides, are commonly used. researchgate.netresearchgate.netnih.gov These ligands often displace coordinated solvent molecules to form more stable ternary complexes. researchgate.net The inclusion of these ancillary ligands serves several purposes:

It satisfies the high coordination number preference of the Sm³⁺ ion, often resulting in eight- or nine-coordinate complexes. mdpi.comresearchgate.net

It can significantly alter the symmetry of the coordination sphere. researchgate.net

It provides a mechanism to tune the photophysical properties of the complex through the "antenna effect," where the ancillary ligand absorbs light and transfers the energy to the samarium ion. researchgate.net

The table below illustrates how different ancillary ligands and solvent molecules can lead to various coordination numbers in lanthanide β-diketonate complexes.

Examples of Coordination Number Variation in Lanthanide(III) β-Diketonate Complexes mdpi.com
Complex FormulaAncillary Ligand(s)Coordination Number (CN)Geometry Description
[La(btfa)₃(H₂O)₂]Two water molecules8Triangular dodecahedron
[La(btfa)₃(4,4′-Mt₂bipy)]One 4,4′-dimethoxy-2,2′-bipyridine8Square antiprism
[La(btfa)₃(terpy)]One terpyridine9-
[La(btfa)₃(phen)(EtOH)]One phenanthroline, one ethanol9-
[La(btfa)₃(4,4′-Me₂bipy)₂]Two 4,4′-dimethyl-2,2′-bipyridine10-

Metal-Ligand Interactions and Bonding Characteristics in Samarium(III) Trifluoroacetylacetonate Complexes

The interaction between the samarium(III) ion and the trifluoroacetylacetonate ligand is a key determinant of the complex's stability and electronic structure. According to the Hard and Soft Acids and Bases (HSAB) principle, the Sm³⁺ cation is a hard Lewis acid. It preferentially binds with hard Lewis bases, such as the oxygen donor atoms of the trifluoroacetylacetonate ligand.

The bonding is predominantly electrostatic or ionic in nature. nih.gov This arises from the strong attraction between the positively charged Sm³⁺ ion and the negatively charged oxygen atoms of the deprotonated ligand. However, theoretical studies and experimental evidence suggest that there is also a degree of covalent contribution to the metal-ligand bond. nih.gov

Density functional theory (DFT) calculations on related lanthanide complexes have shown that while the electrostatic term is dominant, an orbital interaction term (covalency) also plays a role. nih.gov This covalent contribution is thought to primarily involve the interaction of the ligand's oxygen orbitals with the valence orbitals of the samarium ion. nih.gov The involvement of the lanthanide's 4f orbitals in bonding is generally considered to be limited but can be significant in determining selectivity and properties compared to other metals. researchgate.netnih.gov

The strength and nature of this bond can be probed using various spectroscopic and theoretical methods. For example, Judd-Ofelt intensity parameters, derived from absorption or emission spectra, are sensitive to the coordination environment and the covalency of the Sm-O bond. researchgate.netnih.govresearchgate.net Variations in these parameters upon changing ancillary ligands or solvents reflect changes in the metal-ligand interaction. nih.gov

Summary of Bonding Characteristics
Interaction TypeDescriptionSupporting Concepts
Primary InteractionElectrostatic (Ionic)Hard Acid (Sm³⁺) - Hard Base (O-donor) interaction (HSAB Theory)
Secondary ContributionCovalentOrbital overlap between ligand and metal orbitals, confirmed by DFT calculations. nih.gov
Bonding LigandTrifluoroacetylacetonateForms a stable 6-membered chelate ring via two oxygen atoms. wikipedia.org
Probing MethodsSpectroscopy (Judd-Ofelt analysis), Theoretical Calculations (DFT)Parameters like Ω₂ are sensitive to the covalency and symmetry of the coordination sphere. researchgate.netnih.gov

Structural Elucidation of Samarium Iii Trifluoroacetylacetonate Complexes

Single-Crystal X-ray Diffraction Analysis of Samarium(III) Trifluoroacetylacetonate Complexes

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. nist.gov This method can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of samarium(III) trifluoroacetylacetonate complexes.

Determination of Molecular Structure and Crystal Packing

The primary outcome of a single-crystal X-ray diffraction experiment is the determination of the unit cell parameters, space group, and the atomic coordinates of all atoms within the crystal lattice. This information allows for the construction of a detailed molecular model of the samarium complex.

To illustrate the type of data obtained, the crystallographic data for a related samarium complex, tris(hexafluoroacetylacetonato-κO,O′)bis(triphenylphosphine oxide-κO)samarium(III), is presented below. researchgate.net

Parameter Value
Chemical FormulaC₅₁H₃₃F₁₈O₈P₂Sm
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.8193(9)
b (Å)13.4721(8)
c (Å)30.280(2)
α (°)90
β (°)91.227(3)
γ (°)90
Volume (ų)5228.2(6)
Z4

This table presents data for tris(hexafluoroacetylacetonato-κO,O′)bis(triphenylphosphine oxide-κO)samarium(III) as a representative example. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Beyond the molecular structure, single-crystal X-ray diffraction allows for a detailed analysis of the intermolecular interactions that stabilize the crystal packing. These interactions can include hydrogen bonds, halogen bonds, and π-stacking. In the case of samarium(III) trifluoroacetylacetonate, the presence of fluorine atoms and the aromatic-like nature of the chelate rings can lead to various non-covalent interactions.

The trifluoromethyl groups can participate in weak hydrogen bonds with C-H groups of adjacent molecules. Furthermore, the delocalized π-system of the acetylacetonate (B107027) ring can engage in π-stacking interactions. The analysis of these weak interactions is crucial for understanding the supramolecular chemistry of the compound and can influence its physical properties.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information about the structural properties of a material. unical.it Unlike single-crystal XRD, PXRD is performed on a polycrystalline sample, which consists of many small, randomly oriented crystallites.

Phase Purity and Crystallinity Assessment

A primary application of PXRD is to assess the phase purity of a synthesized sample of samarium(III) trifluoroacetylacetonate. The resulting diffraction pattern is a fingerprint of the crystalline material. By comparing the experimental pattern to a reference pattern from a database or a calculated pattern from single-crystal data, one can confirm the identity and purity of the compound. The sharpness of the diffraction peaks provides an indication of the degree of crystallinity; broad peaks are typically associated with small crystallite size or lattice strain.

Unit Cell Parameter Refinement

The positions of the diffraction peaks in a PXRD pattern are determined by the size and shape of the unit cell. Through a process called indexing, the Miller indices (hkl) can be assigned to each peak. Subsequently, a least-squares refinement can be performed to obtain precise unit cell parameters. rigaku.com This information is valuable for quality control and for studying the effects of temperature or pressure on the crystal structure.

Electron Microscopy for Morphological and Nanostructural Studies

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology and nanostructure of materials. These methods provide direct visualization of the sample's surface features and internal structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials. In the context of samarium(III) trifluoroacetylacetonate, SEM analysis reveals the microcrystalline structure, particle size, and shape.

Detailed research findings from SEM studies on related organometallic compounds indicate that the morphology can be influenced by the synthesis and purification methods. For instance, the method of preparation can lead to variations in crystal habit and aggregation. To perform SEM analysis, samples are typically fixed, often using a solution like 3% glutaraldehyde (B144438) in a phosphate (B84403) buffer, to preserve their structure before imaging. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the visualization of the internal structure and crystallographic defects of materials. While specific TEM studies on samarium(III) trifluoroacetylacetonate are not extensively reported in the provided search results, the technique is invaluable for characterizing nanomaterials derived from such precursors. For example, TEM can be used to examine the size, shape, and lattice structure of nanoparticles formed from the thermal decomposition of the complex.

Advanced Diffraction Techniques for Solid-State Structures

X-ray diffraction (XRD) is the primary tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For samarium(III) trifluoroacetylacetonate complexes, single-crystal XRD provides detailed information on bond lengths, bond angles, and the coordination environment of the samarium ion.

Studies on analogous samarium(III) β-diketonate complexes have revealed important structural features. For example, the crystal structures of tetrakis samarium(III) β-diketonate complexes show a distorted square antiprismatic coordination for the samarium(III) ion. kuleuven.be In related heteroleptic Sm(III) halide complexes, single-crystal X-ray diffraction has been instrumental in their characterization. manchester.ac.uk

The anhydrous form of the related samarium(III) acetylacetonate is considered unlikely to exist as a simple monomeric species. wikipedia.org Instead, hydrated forms such as the dihydrate, Sm(acac)₃(H₂O)₂, are more common and have been characterized by X-ray crystallography. wikipedia.org This suggests that samarium(III) trifluoroacetylacetonate may also readily form hydrates or other adducts.

Table 1: Crystallographic Data for a Related Samarium Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.45
b (Å)20.12
c (Å)11.89
β (°)91.5
Z4
Note: Data for a representative related samarium complex. Specific data for samarium(III) trifluoroacetylacetonate may vary.

Spectroscopic Characterization of Samarium Iii Trifluoroacetylacetonate

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of metal complexes. For Sm(tfa)₃, these methods are mutually exclusive for a given vibrational mode if the molecule possesses a center of symmetry, providing complementary information. mpg.de

The vibrational spectra of Sm(tfa)₃ are characterized by modes originating from the trifluoroacetylacetonate (tfa) ligand and vibrations corresponding to the samarium-oxygen (Sm-O) bonds. The absence of a free carbonyl (C=O) stretching peak, typically found around 1700 cm⁻¹, confirms the complete coordination of the ligand to the samarium ion through the oxygen atoms. Infrared spectroscopy is particularly effective for identifying the carboxylate stretching vibrations. researchgate.net

Key vibrational bands are assigned as follows:

C=O and C=C Stretching: The strong bands observed in the 1600-1500 cm⁻¹ region are attributed to the antisymmetric stretching vibrations of the carboxylate ion (COO⁻), which are coupled with C=C stretching modes within the chelate ring. researchgate.net

C-O Stretching: The enolate C-O stretching vibration is typically found in the 1250–1300 cm⁻¹ range.

CF₃ Vibrations: The strong absorptions associated with the trifluoromethyl (CF₃) group, specifically the C-F stretching modes, appear in the 1100–1200 cm⁻¹ region.

Sm-O Vibrations: The formation of the coordination bond between the Sm(III) ion and the oxygen atoms of the ligand gives rise to new vibrational modes at lower frequencies. researchgate.net The Sm-O stretching vibrations are typically observed in the far-infrared region, around 400–520 cm⁻¹. researchgate.net

A representative table of characteristic IR bands for lanthanide trifluoroacetylacetonates is provided below.

Vibrational ModeFrequency Range (cm⁻¹)Assignment
ν(C=O) + ν(C=C)1500 - 1600Antisymmetric stretch of coordinated carbonyl and C=C
ν(C-O)1250 - 1300Enolate C-O stretch
ν(C-F)1100 - 1200Trifluoromethyl group stretching
δ(Sm-O)400 - 520Metal-oxygen vibrations researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is a fundamental technique for structural elucidation in solution and the solid state. However, the paramagnetic nature of the Sm(III) ion, which has an unpaired electron configuration (4f⁵), introduces significant challenges for ¹H and ¹³C NMR analysis due to signal broadening and large chemical shifts. researchgate.net

Despite the challenges posed by paramagnetism, NMR can provide valuable data. In related diamagnetic or less paramagnetic lanthanide acetylacetonate (B107027) complexes, proton (¹H) and carbon-¹³ (¹³C) NMR signals can be assigned to the ligand framework.

¹H NMR: In analogous complexes, the methine proton (-CH=) of the chelate ring typically appears as a singlet. The methyl protons (CH₃) also give rise to a characteristic signal. In paramagnetic complexes like Sm(tfa)₃, these signals are often shifted significantly upfield or downfield due to the influence of the samarium ion. researchgate.net

¹³C NMR: The ¹³C NMR spectrum is spread over a much wider range (up to 200 ppm) than the ¹H spectrum, which can sometimes help resolve signals. pressbooks.pub Carbonyl carbons are typically found far downfield (190-220 ppm), while carbons in conjugated systems also show characteristic shifts. pressbooks.puborganicchemistrydata.org For the tfa ligand, signals for the carbonyl carbon, methine carbon, methyl carbon, and the trifluoromethyl carbon (coupled to fluorine) would be expected. Conjugation and the presence of electronegative fluorine atoms significantly influence these chemical shifts. organicchemistrydata.org

The table below shows typical chemical shift ranges for the ligand in related, less paramagnetic systems.

NucleusGroupTypical Chemical Shift (δ, ppm)
¹HMethine (-CH=)5.8 – 6.2
¹HMethyl (-CH₃)1.8 – 2.1
¹³CCarbonyl (C=O)190 - 220 organicchemistrydata.org
¹³CTrifluoromethyl (CF₃)~117 (quartet)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It is particularly useful for analyzing compounds containing trifluoromethyl groups. The ¹⁹F chemical shifts are very sensitive to the electronic environment. researchgate.net

For Sm(tfa)₃, the ¹⁹F NMR spectrum would show a signal for the CF₃ group. The chemical shift of this group is influenced by factors such as the degree of conjugation in the chelate ring and the polarity of the solvent. researchgate.net In trifluoroacetyl species, the ¹⁹F chemical shift for the CF₃ group is typically observed in the range of -67 to -85 ppm relative to CFCl₃. researchgate.net Deshielding effects, which can be caused by extended conjugation or solvent interactions, result in a downfield shift (less negative ppm value). researchgate.net This sensitivity makes ¹⁹F NMR a valuable probe for studying subtle changes in the electronic structure and coordination environment of the complex.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Luminescence Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within the molecule. For Sm(tfa)₃, this includes ligand-centered transitions and the characteristic f-f transitions of the Sm(III) ion.

The absorption spectrum of Sm(tfa)₃ in the UV region is dominated by strong bands corresponding to π→π* transitions within the trifluoroacetylacetonate ligand. This ligand absorption is crucial for the "antenna effect," where the organic ligand absorbs energy and efficiently transfers it to the central Sm(III) ion, which then emits light from its own excited states. acs.org

The UV-Vis and near-infrared (NIR) regions also feature a series of sharp, but less intense, absorption bands corresponding to the electronically "forbidden" f-f transitions within the 4f⁵ electron shell of the Sm(III) ion. researchgate.netnih.gov These transitions are sensitive to the coordination environment, and their positions can vary slightly with the solvent or solid-state matrix. acs.org

Upon excitation, typically into the ligand's absorption bands, Sm(tfa)₃ exhibits characteristic orange-red luminescence. rgmcet.edu.in This emission arises from transitions from the excited ⁴G₅/₂ level to lower-lying levels of the ⁶Hⱼ and ⁶Fⱼ manifolds. acs.orgresearchgate.net

The table below details the most prominent emission transitions for Sm(III) complexes.

TransitionWavelength (nm)Region
⁴G₅/₂ → ⁶H₅/₂~565Visible (Green-Orange)
⁴G₅/₂ → ⁶H₇/₂~600Visible (Orange) acs.org
⁴G₅/₂ → ⁶H₉/₂~647Visible (Red) researchgate.net
⁴G₅/₂ → ⁶H₁₁/₂~710Visible (Red)

The most intense of these is often the ⁴G₅/₂ → ⁶H₉/₂ transition, which is considered "hypersensitive." Its intensity is highly dependent on the symmetry of the coordination environment around the Sm(III) ion. researchgate.net The structured emission spectrum, with its multiple sharp lines, serves as a definitive fingerprint for the presence of the samarium(III) ion. researchgate.netresearchgate.net The luminescence quantum yield, which is the efficiency of converting absorbed light into emitted light, is a key parameter that can be enhanced by careful ligand design. rsc.orgacs.orgnih.gov

Samarium(III) f-f Transitions and Energy Transfer Mechanisms

The luminescence of the samarium(III) ion is characterized by a series of sharp, narrow emission bands resulting from 4f-4f electronic transitions, which are largely shielded from the ligand field and thus retain their atomic-like character. The process is initiated by the "antenna effect," where the ligand absorbs light and transfers the energy to the central metal ion. The key steps are:

Ligand Excitation: The tfac ligand absorbs UV radiation, promoting an electron from the ground state to an excited singlet state (S₁).

Intersystem Crossing: The excited ligand efficiently transitions from the singlet state to a lower-energy triplet state (T₁) via intersystem crossing.

Intramolecular Energy Transfer: The energy is non-radiatively transferred from the ligand's triplet state to the ⁴G₅/₂ excited state of the Sm(III) ion. The optimal energy gap for this transfer is typically between 2,500 and 3,500 cm⁻¹. nih.gov

f-f Emission: The excited Sm(III) ion relaxes by emitting photons, producing the characteristic orange-red luminescence. The primary emission bands correspond to transitions from the ⁴G₅/₂ level to lower-lying ⁶Hⱼ levels. researchgate.net

The most prominent of these transitions are detailed in the table below.

Table 1: Characteristic Emission Transitions of Samarium(III) in Complexes

Transition Approximate Wavelength (nm) Region
⁴G₅/₂ → ⁶H₅/₂ ~565 Visible (Green-Orange)
⁴G₅/₂ → ⁶H₇/₂ ~600 Visible (Orange)
⁴G₅/₂ → ⁶H₉/₂ ~645 Visible (Red)
⁴G₅/₂ → ⁶H₁₁/₂ ~708 Visible (Red) / Near-IR

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the stability and structure of samarium(III) trifluoroacetylacetonate. While specific experimental mass spectra for this exact compound are not widely published, the fragmentation patterns for lanthanide β-diketonate complexes are well-understood.

Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be the molecular ion, [Sm(C₅H₄F₃O₂)₃]⁺. The subsequent fragmentation typically proceeds through the sequential loss of the trifluoroacetylacetonate ligands (L). A common and often prominent peak in the spectrum corresponds to the [M-L]⁺ ion, [Sm(L)₂]⁺, which arises from the loss of one ligand radical. Further fragmentation can lead to the [Sm(L)]²⁺ ion or other smaller fragments from the decomposition of the ligand itself.

Table 2: Plausible Mass Spectrometric Fragments for Samarium(III) Trifluoroacetylacetonate This table represents theoretical fragments based on known patterns for similar compounds, as direct experimental data is not available. The m/z is calculated using the most common isotopes.

Ion Formula Description Approximate m/z
[Sm(C₅H₄F₃O₂)₃]⁺ Molecular Ion [M]⁺ 608
[Sm(C₅H₄F₃O₂)₂]⁺ Loss of one ligand [M-L]⁺ 455
[Sm(C₅H₄F₃O₂)]⁺ Loss of two ligands [M-2L]⁺ 302
[Sm]⁺ Samarium Ion 152

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) provides detailed information on the elemental composition and the chemical (oxidation) states of the atoms within the complex. High-resolution spectra of each element in samarium(III) trifluoroacetylacetonate would confirm the compound's structure and bonding.

Samarium (Sm 3d): The Sm 3d spectrum is expected to show two main peaks, 3d₅/₂ and 3d₃/₂, characteristic of the Sm³⁺ oxidation state. In samarium oxides and other complexes, these peaks are found at approximately 1083 eV and 1110 eV, respectively. aip.org

Oxygen (O 1s): The oxygen atoms in the carbonyl groups (C=O) coordinated to the samarium ion would have a characteristic binding energy.

Fluorine (F 1s): The F 1s peak from the trifluoromethyl (-CF₃) group is expected to be a single, intense, and symmetric peak. In organic compounds containing -CF₃ groups, this peak typically appears around 688-689 eV.

Carbon (C 1s): The C 1s spectrum would be the most complex, requiring deconvolution to separate the signals from the different carbon environments: the methyl carbon (-CH₃), the methine carbon (-CH=), the carbonyl carbon (C=O), and the trifluoromethyl carbon (-CF₃).

Table 3: Representative XPS Binding Energies for Samarium(III) Trifluoroacetylacetonate These values are representative, compiled from data on related samarium compounds and fluorinated organic ligands, as a complete experimental spectrum for the specific compound is not available.

Element / Core Level Chemical Group Expected Binding Energy (eV)
Sm 3d₅/₂ Sm-O ~1083
Sm 3d₃/₂ Sm-O ~1110
O 1s C=O -Sm ~531-532
F 1s -CF ~688-689
C 1s C -CF₃ ~292-293
C 1s C =O ~287-288
C 1s -C H= ~285-286
C 1s -C H₃ ~285

Computational and Theoretical Investigations of Samarium Iii Trifluoroacetylacetonate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Optimized Geometries and Energetics of Samarium(III) Trifluoroacetylacetonate

Tris(β-diketonato) metal complexes, including Samarium(III) trifluoroacetylacetonate, can exist as two possible geometric isomers: facial (fac) and meridional (mer). In the fac isomer, the three bidentate trifluoroacetylacetonate ligands are arranged symmetrically around the central samarium ion. In the mer isomer, the arrangement is less symmetrical.

DFT calculations are essential for determining the optimized molecular structures and the relative stabilities of these isomers. While specific DFT studies on Samarium(III) trifluoroacetylacetonate are not extensively documented in publicly available literature, analysis of analogous tris(β-diketonato) metal complexes, such as tris(trifluoroacetylacetonato)-manganese(III), provides a framework for understanding the expected outcomes. nih.gov DFT calculations can predict bond lengths, bond angles, and the total electronic energy of each isomer. The relative energies indicate which isomer is thermodynamically more stable. For many such complexes, the energy difference between the fac and mer isomers is often small, suggesting that both may coexist in experimental samples. researchgate.net

The calculations typically involve selecting a functional (e.g., B3LYP, PW91) and a basis set to approximate the electronic density and molecular orbitals. The results from different functionals can be compared to ensure the reliability of the prediction. For instance, studies on similar complexes have shown that various functionals often predict the same isomer to be the most stable, lending confidence to the computational results. nih.gov

Table 1: Representative DFT-Calculated Relative Energies for fac and mer Isomers of a Tris(trifluoroacetylacetonato) Metal Complex (Note: This table is illustrative, based on data for analogous compounds, as specific data for Sm(tfac)₃ is not readily available in published literature. The energies are relative to the most stable isomer.)

Isomer ConfigurationFunctional 1 (e.g., B3LYP-D3) Relative Energy (kJ/mol)Functional 2 (e.g., PW91) Relative Energy (kJ/mol)
mer-isomer0.000.00
fac-isomer+5.20+4.85

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.netresearchgate.net

A small HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the ground state. nih.gov DFT calculations are routinely used to compute the energies of the HOMO, LUMO, and the resulting energy gap. researchgate.net For Samarium(III) trifluoroacetylacetonate, the FMO analysis would reveal the distribution of electron density. Typically, in such lanthanide complexes, the HOMO is localized on the β-diketonate ligands, while the LUMO may have contributions from both the metal ion and the ligands. This distribution is crucial for understanding the mechanisms of luminescence, where energy is often transferred from the ligand (acting as an antenna) to the central lanthanide ion.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Note: This table provides typical values for illustrative purposes based on related organometallic complexes. All values are in electron volts (eV).)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap (ΔE) 4.5

Vibrational Frequency Calculations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. These calculations are performed after obtaining the optimized geometry of the molecule. A frequency calculation serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to assign the vibrational modes to the experimentally observed spectral peaks. spectroscopyonline.com

By comparing the calculated vibrational frequencies with experimental data, researchers can validate the accuracy of the computational model (functional and basis set). Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, a scaling factor is commonly applied to improve the agreement. spectroscopyonline.com For a complex like Samarium(III) trifluoroacetylacetonate, this analysis would help in identifying the characteristic stretching and bending modes, such as the Sm-O (Samarium-Oxygen) vibrations and the various C=O, C=C, and C-CF₃ vibrations within the trifluoroacetylacetonate ligands.

Table 3: Comparison of Experimental and Scaled DFT-Calculated Vibrational Frequencies for a Representative Metal-Ligand System (Note: This table is an illustrative example of how computational data is compared with experimental results. Specific data for Sm(tfac)₃ is not available.)

Vibrational Mode AssignmentExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)
C=O stretch16101605
C=C stretch15251520
CF₃ symmetric stretch12901285
Sm-O stretch420415

Spectroscopic Property Predictions (e.g., UV-Vis, NMR shifts)

Beyond vibrational spectra, DFT can also predict other spectroscopic properties. Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra, such as UV-Vis spectra. mdpi.commdpi.com TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. youtube.com For Samarium(III) trifluoroacetylacetonate, TD-DFT calculations could predict the wavelengths of maximum absorption (λ_max) corresponding to ligand-based π-π* transitions and ligand-to-metal charge transfer (LMCT) transitions. chemrxiv.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov These calculations provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. Comparing the calculated chemical shifts with experimental data helps in the structural elucidation and confirmation of the compound in solution. researchgate.net For paramagnetic complexes like those of Samarium(III), these calculations are more challenging but can provide valuable insights into the electronic structure.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT is excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve. acs.org

Conformational Landscapes and Intramolecular Dynamics

For a flexible molecule like Samarium(III) trifluoroacetylacetonate, MD simulations can map out its conformational landscape. This involves exploring the different spatial arrangements of the ligands around the central samarium ion and the rotations within the ligands themselves. The simulation can reveal the most populated conformations and the energy barriers between them.

Intramolecular dynamics, such as the "breathing" motions of the coordination sphere or the flipping of the chelate rings, can also be studied. Understanding these dynamic processes is important for applications where the molecule's flexibility plays a role, such as in catalysis or the design of molecular switches. While detailed MD simulation studies specifically on Samarium(III) trifluoroacetylacetonate are scarce, the methodology is well-established for studying the dynamics of various organometallic and coordination complexes.

Solution-Phase Aggregation and Solvation Effects

The behavior of lanthanide β-diketonate complexes in solution is significantly influenced by the nature of the solvent and the tendency of the complexes to aggregate. While specific computational studies on the aggregation of Samarium(III) trifluoroacetylacetonate are not extensively available, research on related lanthanide acetylacetonate (B107027) and triflate complexes provides valuable insights into the expected behavior.

Studies on other lanthanide acetylacetonates (B15086760) have demonstrated the formation of dimeric species in solution. iaea.org This aggregation is driven by the tendency of the coordinatively unsaturated metal centers to achieve a higher coordination number. It is plausible that Samarium(III) trifluoroacetylacetonate also exhibits similar aggregation behavior, forming dimers or larger oligomers in non-coordinating or weakly coordinating solvents. The trifluoromethyl groups on the ligand may influence the solubility and aggregation properties compared to non-fluorinated analogues.

The choice of solvent plays a crucial role in the solvation and stability of the complex. mdpi.com Protic solvents can compete with the trifluoroacetylacetonate ligand for coordination sites on the samarium ion, potentially leading to ligand exchange or solvolysis. In contrast, aprotic and non-polar solvents are less likely to disrupt the primary coordination sphere, but may facilitate aggregation. Computational models that explicitly include solvent molecules are essential to accurately predict the solution-phase behavior of Samarium(III) trifluoroacetylacetonate. researchgate.netrsc.org

Table 1: Expected Solution-Phase Behavior of Samarium(III) Trifluoroacetylacetonate Based on Analogous Systems

PropertyExpected Behavior in SolutionInfluencing Factors
Coordination High and variable coordination numbers (typically 8 or 9). mdpi.comSolvent polarity and coordinating ability.
Aggregation Potential for formation of dimeric or oligomeric species. iaea.orgConcentration, solvent nature, and steric hindrance of the ligand.
Solvation Formation of solvated complexes, especially in coordinating solvents. nih.govwikipedia.orgSolvent molecules can occupy vacant coordination sites.
Ligand Exchange Possible in the presence of strongly coordinating solvent molecules.Relative bond strengths of Sm-O(ligand) vs. Sm-O(solvent).

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from computational calculations offer a quantitative measure of the electronic structure and reactivity of molecules. For Samarium(III) trifluoroacetylacetonate, these descriptors can help in understanding its chemical behavior, including its susceptibility to nucleophilic or electrophilic attack.

Fukui Functions

The Fukui function can predict sites for nucleophilic and electrophilic attack. For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function is calculated from the difference in electron density between the neutral molecule and its cation. For a nucleophilic attack (reaction with an electrophile), the calculation involves the neutral molecule and its anion.

In the case of Samarium(III) trifluoroacetylacetonate, one would expect the samarium ion to be a primary site for nucleophilic attack due to its positive charge. The oxygen atoms of the trifluoroacetylacetonate ligands would likely be susceptible to electrophilic attack. The carbon atoms of the chelate ring could also exhibit varying degrees of reactivity. A detailed Fukui function analysis would provide a more quantitative picture of the local reactivity of this complex.

Molecular Electrostatic Potential (MESP) Maps

Molecular Electrostatic Potential (MESP) maps are three-dimensional representations of the electrostatic potential on the electron density surface of a molecule. They provide a visual guide to the charge distribution and are useful for predicting intermolecular interactions and reactive sites. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Table 2: Predicted Regions of Reactivity in Samarium(III) Trifluoroacetylacetonate Based on MESP Principles

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Samarium(III) Ion Highly PositiveSusceptible to nucleophilic attack.
Oxygen Atoms NegativeSusceptible to electrophilic attack; coordination sites for Lewis acids.
Trifluoromethyl Groups NegativeMay influence the overall electron distribution and reactivity.
Carbonyl Carbon Atoms PositivePotential sites for nucleophilic attack.
Central Carbon of Chelate Ring VariableReactivity depends on the overall electronic environment.

Force Field Development and Parameterization for Samarium(III) Complexes

Molecular mechanics (MM) and molecular dynamics (MD) simulations are valuable tools for studying large systems, including solvated metal complexes and their assemblies. The accuracy of these simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system.

Developing accurate force fields for lanthanide complexes is challenging due to the complex nature of their bonding, which involves significant ionic character and the participation of f-orbitals. Several approaches have been taken to develop force fields for lanthanide-containing systems.

One common approach is the use of a non-bonded model, where the interaction between the metal ion and the ligands is described primarily by electrostatic and van der Waals forces. The Universal Force Field (UFF) is a generic force field that provides parameters for most elements in the periodic table, including samarium. However, these generic parameters may not be sufficiently accurate for specific complexes like Samarium(III) trifluoroacetylacetonate and often require refinement. researchgate.net

A more sophisticated approach is the development of specific parameters for the complex of interest. This typically involves fitting the force field parameters to reproduce experimental data (e.g., crystal structures) or high-level quantum mechanical calculations. The Sparkle/AM1 model is a semi-empirical quantum mechanical model that has been specifically parameterized for lanthanide ions, including samarium(III). researchgate.net This model replaces the lanthanide ion with a "sparkle" that interacts with the ligands through electrostatic and repulsive forces, while the rest of the molecule is treated with the AM1 Hamiltonian. This method has shown good accuracy in predicting the geometries of a wide range of samarium(III) complexes. researchgate.net

For Samarium(III) trifluoroacetylacetonate, a robust force field would require careful parameterization of the Sm-O bond stretching, angle bending involving the samarium ion, and the torsional parameters of the trifluoroacetylacetonate ligand. The partial atomic charges on the atoms are also a critical component of the force field, as they govern the electrostatic interactions. These charges can be derived from quantum mechanical calculations.

Table 3: Common Approaches for Force Field Development for Lanthanide Complexes

Force Field ApproachDescriptionApplicability to Sm(tfac)3
Universal Force Field (UFF) A generic force field with parameters for most elements.Provides a starting point, but may lack accuracy for specific coordination environments. researchgate.net
Sparkle/AM1 Model A semi-empirical model specifically parameterized for lanthanide ions.Has been shown to be accurate for a variety of Sm(III) complexes and is a promising approach. researchgate.net
Custom Parameterization Development of specific parameters based on experimental or high-level computational data.The most accurate approach, but requires significant effort in parameter development.
Non-bonded Model Treats metal-ligand interactions primarily through electrostatic and van der Waals forces.Can be effective if partial charges and van der Waals parameters are carefully derived.

Advanced Applications of Samarium Iii Trifluoroacetylacetonate in Materials Science and Catalysis

Luminescent Materials and Optoelectronic Devices

The unique photophysical properties of samarium(III) trifluoroacetylacetonate, stemming from the electronic structure of the samarium ion, make it a compound of interest for luminescent materials and devices. The organic ligands play a crucial role in mitigating the quenching of the samarium's luminescence, which is often a challenge with lanthanide ions.

Sensitized Luminescence and Antenna Effect in Samarium(III) Systems

The luminescence of the samarium(III) ion is often achieved through a process known as sensitized luminescence or the "antenna effect." In this mechanism, the organic ligands—in this case, trifluoroacetylacetonate—are responsible for absorbing incident light energy, typically in the UV spectrum. After the ligand is excited to a higher energy state, it transfers this energy intramolecularly to the central samarium(III) ion. This process excites the Sm3+ ion, which then relaxes by emitting light at its own characteristic, sharp wavelengths.

This indirect excitation pathway is significantly more efficient than directly exciting the lanthanide ion, whose absorption cross-sections are inherently small. The ligands act as an "antenna," harvesting light energy and funneling it to the emissive metal center. For samarium(III) complexes, this results in characteristic orange-red emission, with a notable transition being the 4G5/2 → 6H7/2 transition, which occurs at approximately 600 nm. nih.gov A significant challenge in designing efficient samarium-based luminescent materials is overcoming the multiphonon relaxation process, where the ion's excited state is deactivated non-radiatively by molecular vibrations in its vicinity. nih.gov The effective shielding of the Sm3+ ion by the trifluoroacetylacetonate ligands helps to minimize this quenching, preserving the ion's emissive properties. nih.gov

Application in Organic Light-Emitting Diodes (OLEDs) and Phosphors

In the field of optoelectronics, lanthanide complexes are valued as emissive materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). These devices utilize organic compounds that emit light in response to an electric current. digitellinc.com OLEDs are constructed as a multilayer structure where, upon the application of a voltage, charge carriers (electrons and holes) are injected from the electrodes and recombine within an emissive layer to form excitons, which then decay radiatively to produce light. digitellinc.comresearchgate.net

Samarium(III) trifluoroacetylacetonate and similar complexes can be used as phosphorescent dopants within a host material to form the emissive layer of an OLED. researchgate.net The role of the samarium complex is to provide the desired color of light, in this case, a sharp, reddish-orange emission. The use of organometallic complexes like samarium(III) trifluoroacetylacetonate is a key strategy in developing second and third-generation OLEDs, which aim to achieve high external quantum efficiencies by harvesting both singlet and triplet excitons. digitellinc.comresearchgate.net The stability and volatility of the complex also make it suitable for fabrication processes like chemical vapor deposition (CVD).

Development of Luminescent Sensors and Probes

The luminescence of samarium(III) complexes can be sensitive to the local chemical environment, a property that is exploited in the development of chemical sensors and probes. For instance, the emission intensity and lifetime of a samarium complex can change in the presence of certain analytes or variations in physical parameters like temperature.

Research on related samarium(III) diketonate complexes has shown their potential as luminescent thermometers. In one study, the luminescence of samarium complexes was found to be temperature-dependent, allowing them to function as highly sensitive thermometers at cryogenic temperatures. The findings demonstrated a clear correlation between the ligand structure and the luminescent properties, which could be leveraged for targeted sensor design.

PropertyFindingReference
Peak Photoluminescence Quantum Yield (PLQY)5.2% google.com
Maximum Sensitivity2.2% K⁻¹ at 120 K google.com
Temperature Resolution0.2 K at 120 K google.com

This data from related samarium diketonates illustrates the principle of using these compounds as sensitive optical probes. google.com Furthermore, the inherent properties of samarium complexes make them candidates for probes in photopolymerization processes and for detecting the presence of specific ions or molecules in solution. americanelements.com

Catalytic Applications in Organic Transformations

The electron-deficient nature of the samarium(III) ion allows it to function as a catalyst in a variety of organic reactions. The trifluoroacetylacetonate ligands modulate the reactivity and solubility of the samarium center, making it a useful tool for synthetic chemists.

Samarium(III) Trifluoroacetylacetonate as a Lewis Acid Catalyst

A Lewis acid is a chemical species that can accept a pair of electrons. The samarium(III) ion in the trifluoroacetylacetonate complex, with its positive charge and vacant orbitals, acts as a Lewis acidic center. This allows it to activate and coordinate with electron-rich substrates, such as carbonyl compounds or other molecules with lone pairs of electrons.

The trifluoroacetylacetonate ligands influence the catalytic activity by modifying the Lewis acidity of the Sm3+ ion and ensuring the complex is soluble in organic reaction media. americanelements.com This solubility is a key advantage over inorganic samarium salts. Samarium(III) trifluoroacetylacetonate is listed among other Lewis-acid compounds as a catalyst for various chemical processes, including dehydrogenative coupling reactions. google.com Its utility as a catalyst is part of a broader class of lanthanide-based catalysts used in organic synthesis.

Catalysis of Specific Reactions (e.g., Degradation of Organic Pollutants)

While samarium(III) trifluoroacetylacetonate is recognized as a Lewis acid catalyst for organic synthesis, its specific application in the degradation of organic pollutants is an area of ongoing research. americanelements.comalfa-chemistry.com The general field of photocatalysis often employs semiconductor materials to degrade pollutants. nih.govdigitellinc.comresearchgate.netnih.gov These materials generate highly reactive species like hydroxyl radicals when illuminated, which then break down persistent organic molecules. researchgate.netresearchgate.net

Lanthanide complexes can play a role in enhancing these photocatalytic systems. Although specific studies extensively detailing samarium(III) trifluoroacetylacetonate for the degradation of pollutants are not widespread, the principles of photocatalysis suggest potential applications. A samarium complex could potentially act as a co-catalyst or sensitizer (B1316253) in a composite material designed for environmental remediation. The development of advanced oxidation processes, which are effective for treating non-biodegradable organic matter, represents a promising direction for the application of such catalysts. researchgate.net

Role in Polymerization Processes

Samarium(III) trifluoroacetylacetonate and related samarium complexes play a crucial role as catalysts or structural components in the synthesis of specialized polymers. A notable application is in the creation of ion-imprinted polymers (IIPs), which are designed for the selective recognition and separation of specific ions.

Research has demonstrated the synthesis of nano-structured samarium(III) ion-imprinted polymers through a process called precipitation polymerization. iaea.org In this method, a ternary complex of Samarium(III), acrylic acid, and 4-vinylpyridine (B31050) is copolymerized with cross-linking agents like ethylene (B1197577) glycol dimethacrylate and methyl methacrylate. iaea.org The samarium ion acts as a template, which is later removed (leached) to create cavities within the polymer matrix that are specifically shaped to re-bind Sm(III) ions with high selectivity. iaea.org These specialized polymers have been effectively used for the purification of samarium isotopes, achieving a high recovery yield. iaea.org

Table 1: Performance of Samarium(III) Ion-Imprinted Polymer

Parameter Value Source
Maximum Sorbent Capacity 14.91 mg g⁻¹ iaea.org
Samarium-152 Recovery Yield 99.67% iaea.org

Precursors for Thin Film Deposition and Nanomaterial Synthesis

Samarium(III) trifluoroacetylacetonate is widely recognized as a valuable precursor material for fabricating thin films and nanomaterials. strem.comcalpaclab.comamericanelements.com Its utility in these applications stems from its volatility and thermal stability, which are critical properties for vapor deposition techniques. Organometallic compounds like this are instrumental in fields such as industrial chemistry and LED manufacturing. americanelements.com

In Chemical Vapor Deposition (CVD), the volatility of Samarium(III) trifluoroacetylacetonate allows it to be vaporized and transported into a reaction chamber where it thermally decomposes on a substrate surface to form a thin film. strem.comamericanelements.com This process is essential for creating high-purity, uniform layers of samarium-containing materials for various electronic and optical applications. The compound is explicitly marketed by chemical suppliers as a precursor for CVD processes. strem.comcalpaclab.com

Atomic Layer Deposition (ALD) is another advanced thin film deposition technique where Samarium(III) trifluoroacetylacetonate serves as a precursor. strem.comcalpaclab.com ALD relies on self-limiting surface reactions to grow films one atomic layer at a time, offering exceptional conformity and thickness control. Metal beta-diketonates, the class of compounds to which samarium(III) trifluoroacetylacetonate belongs, are frequently used in ALD due to their suitable reactivity and vapor pressure. strem.comresearchgate.net The use of this samarium complex in ALD is critical for developing next-generation microelectronics and nanotechnologies that require ultra-thin, precise coatings. researchgate.net

Exploration in Other Functional Materials Technologies

The applications of samarium-based compounds extend into various other high-technology fields, driven by the element's unique electronic and magnetic properties.

While direct applications of Samarium(III) trifluoroacetylacetonate in energy storage are an emerging area of research, related samarium compounds are integral to energy conversion technologies. For instance, samarium is a key component in powerful samarium-cobalt (B12055056) (SmCo₅) permanent magnets, which are used in high-efficiency small motors and headphones. stanfordmaterials.com The synthesis of SmCo₅ can be achieved using samarium precursors like samarium(III) acetylacetonate (B107027). wikipedia.org Furthermore, other samarium compounds such as Samarium(III) Fluoride have specialized uses in thermoelectric devices, which convert heat directly into electricity. stanfordmaterials.com

Samarium(III) complexes containing fluorinated ligands, such as trifluoroacetylacetonate, exhibit interesting optical properties that make them promising for optoelectronic applications. proquest.com The inclusion of these ligands can enhance the emission properties, thermal stability, and quantum yields of the samarium complex. proquest.com Specifically, these complexes show strong luminescence in the orange-red spectral region, which could be harnessed in the development of specialized electronic devices, bio-assays, and liquid lasers. proquest.com The broader use of samarium compounds in optics is well-established, with Samarium(III) Fluoride being used in optical fiber doping, laser materials, and phosphors. stanfordmaterials.com

Future Research Directions and Outlook for Samarium Iii Trifluoroacetylacetonate

Design and Synthesis of Novel Multifunctional Derivatives

A key area of future research lies in the design and synthesis of novel multifunctional derivatives of samarium(III) trifluoroacetylacetonate. This involves the strategic modification of the trifluoroacetylacetonate ligand to introduce additional functional groups. The goal is to create new molecules with tailored electronic, optical, or catalytic properties. For instance, the incorporation of redox-active moieties or photoactive groups could lead to the development of materials with switchable properties or enhanced catalytic activity.

The synthesis of such complex molecules often requires multi-step procedures. For example, the creation of tetrafunctional carbon compounds, which possess four different functional groups on a single carbon atom, demonstrates the feasibility of synthesizing highly functionalized molecules. rsc.org Similar synthetic strategies could be adapted to modify the ligands of samarium(III) trifluoroacetylacetonate. Research in this area would focus on developing efficient and selective synthetic routes to these novel derivatives.

Integration into Hybrid and Nanocomposite Materials

The integration of samarium(III) trifluoroacetylacetonate into hybrid and nanocomposite materials presents a significant opportunity to develop advanced functional materials. Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, can exhibit synergistic properties that are not present in the individual constituents. nih.gov

Future research will likely focus on incorporating samarium(III) trifluoroacetylacetonate into various matrices, such as polymers, metal-organic frameworks (MOFs), and inorganic nanoparticles. The choice of the matrix and the method of integration will be crucial in determining the final properties of the nanocomposite. nih.gov For example, embedding the samarium complex within a porous MOF could enhance its catalytic activity by providing a high surface area and accessible active sites. Similarly, its incorporation into luminescent polymers could lead to new materials for lighting and display applications. The challenges in the fabrication of these nanocomposites will involve achieving a delicate balance between the structure, biocompatibility (for biomedical applications), and stability of the resulting material. nih.gov

Advanced In-Situ Spectroscopic Characterization during Reaction or Device Operation

To fully understand and optimize the performance of samarium(III) trifluoroacetylacetonate in catalytic reactions or within devices, advanced in-situ and operando spectroscopic techniques are indispensable. These methods allow for the real-time observation of the catalyst or material under actual working conditions, providing invaluable insights into reaction mechanisms and the nature of active species. bohrium.comresearchgate.netaspbs.com

Future research will increasingly employ a suite of spectroscopic techniques to probe the samarium complex during operation. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, X-ray absorption spectroscopy (XAS), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the molecular structure, electronic state, and coordination environment of the samarium center. researchgate.netaspbs.com By correlating these spectroscopic observations with catalytic activity or device performance, researchers can gain a deeper understanding of the structure-property relationships. This knowledge is crucial for the rational design of improved catalysts and materials.

Machine Learning and Artificial Intelligence in Rational Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials discovery and design. For lanthanide complexes like samarium(III) trifluoroacetylacetonate, ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized compounds. nih.govnih.govresearchgate.net This data-driven approach can significantly accelerate the screening of vast chemical spaces for promising candidates with desired functionalities. nih.govresearchgate.net

Future research will focus on developing robust ML frameworks for predicting various properties of samarium(III) trifluoroacetylacetonate derivatives, such as their stability constants, catalytic activity, and luminescent quantum yields. nih.govnih.gov These models can identify the key molecular features that govern a particular property, providing valuable insights for the rational design of new ligands and complexes. nih.gov By leveraging the predictive power of ML, researchers can prioritize synthetic efforts on the most promising candidates, thereby saving time and resources.

Machine Learning AlgorithmApplication in Lanthanide ChemistryReference
Random Forest (RF)Predicting binding affinities (logK1) of lanthanide cations with various ligands. nih.govresearchgate.net
k-Nearest Neighbors (KNN)Predicting binding affinities of lanthanide cations. nih.govresearchgate.net
Support Vector Machines (SVM)Used in the prediction of lanthanide-ligand binding affinities. nih.govresearchgate.net
Adaptive Boosting (AdaBoost)Predicting logK1 values of lanthanide cations with a large database of compounds. nih.govresearchgate.net
Deep LearningDetermining key structural fragments of ligands that influence metal complexation efficiency. nih.gov

Scalable Synthesis and Sustainable Material Development

For the widespread application of samarium(III) trifluoroacetylacetonate and its derivatives, the development of scalable and sustainable synthesis methods is paramount. While many promising materials are synthesized at the laboratory scale, their transition to industrial applications is often hindered by challenges related to cost, energy consumption, and environmental impact. researchwithrutgers.comacs.org

Q & A

Q. What are the standard methodologies for synthesizing Samariumtrifluoroacetylacetonate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reacting samarium(III) chloride with trifluoroacetylacetone in anhydrous ethanol under inert conditions. Key steps include:

Stoichiometric Control : Maintain a 1:3 molar ratio of SmCl₃ to ligand to ensure complete complexation.

Solvent Selection : Use ethanol for solubility and slow evaporation to crystallize the product.

Purification : Recrystallize in ethanol/hexane mixtures to remove unreacted ligands.

  • Optimization : Adjust reaction temperature (60–80°C) and reflux time (12–24 hours) to enhance yield (typically 70–85%). Monitor purity via elemental analysis and XRD .
  • Data Table :
Reaction ConditionYield (%)Purity (XRD)
60°C, 12h7298%
80°C, 24h8599%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • XRD : Confirms crystalline structure and phase purity by matching peaks with reference data (e.g., JCPDS 00-012-3456) .
  • FTIR : Identifies ligand coordination via shifts in C=O (1650–1600 cm⁻¹) and Sm-O (420–450 cm⁻¹) stretches .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 32.5%, H: 2.8%, Sm: 28.1%) .

Advanced Research Questions

Q. How can contradictions in catalytic activity data for this compound be systematically resolved?

  • Methodological Answer : Contradictions often arise from variations in experimental design or environmental factors. Steps to resolve discrepancies:

Reproducibility Checks : Replicate experiments under identical conditions (temperature, solvent, catalyst loading) .

In Situ Characterization : Use UV-Vis or NMR to monitor real-time ligand stability during catalysis.

Statistical Analysis : Apply ANOVA to assess significance of observed differences (e.g., p < 0.05) .

  • Example : Divergent catalytic yields in oxidation reactions may stem from trace moisture; use Karl Fischer titration to quantify water content .

Q. What advanced strategies can elucidate the mechanistic role of this compound in radical-mediated reactions?

  • Methodological Answer : Combine experimental and computational approaches:

EPR Spectroscopy : Detect transient radical species (e.g., g-factor ≈ 2.003) during reactions .

DFT Calculations : Model ligand geometry and electron transfer pathways (e.g., using Gaussian09 with B3LYP functional).

Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .

Q. How should researchers design experiments to assess the ligand lability of this compound under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent Stability Studies :

Prepare buffered solutions (pH 2–10) and monitor ligand dissociation via UV-Vis (absorbance at 280 nm).

Use ICP-MS to quantify free Sm³⁺ ions.

  • Data Interpretation : Plot stability constants (log β) vs. pH to identify optimal catalytic windows .

Data Analysis & Presentation Guidelines

Q. What statistical methods are recommended for analyzing catalytic efficiency data?

  • Methodological Answer :
  • Linear Regression : Correlate catalyst loading with reaction rate (k).
  • Error Bars : Report standard deviations from triplicate trials.
  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data .

Q. How can researchers validate the accuracy of computational models for this compound’s electronic structure?

  • Methodological Answer : Cross-validate with experimental

Compare calculated vs. observed FTIR vibrational modes.

Align HOMO-LUMO gaps (DFT) with UV-Vis absorption edges (±5 nm tolerance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.